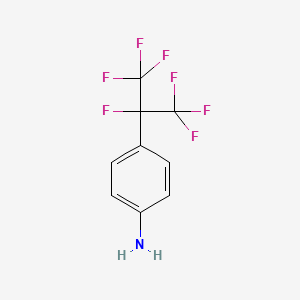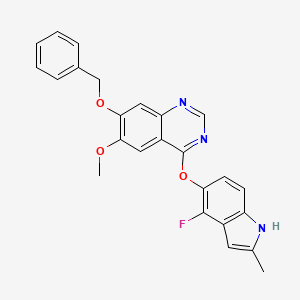
7-(苄氧基)-4-((4-氟-2-甲基-1H-吲哚-5-基)氧基)-6-甲氧基喹唑啉
描述
The compound "7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline" is a highly substituted quinazoline derivative. Quinazolines are an important class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their presence in numerous pharmacologically active molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound, 4-chloro-6-methoxyquinazoline, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, which included substitution, nitration, reduction, cyclization, and chlorination . Similarly, the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a compound with a related structure, was performed using direct metalation followed by cuprate-mediated methylation . These methods highlight the complexity and the need for precise control over reaction conditions in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Substituents on the quinazoline core, such as benzyloxy, methoxy, and fluoro groups, can significantly influence the compound's chemical behavior and biological activity. X-ray crystallography is often used to determine the precise three-dimensional structure of these compounds, as demonstrated by the study of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . They can also participate in condensation reactions, as shown in the synthesis of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines . The presence of electron-withdrawing or electron-donating substituents can influence the reactivity of the quinazoline nucleus in these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like methoxy, benzyloxy, and fluoro groups can affect these properties. For example, the presence of a benzyloxy group can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The fluorescence properties of quinazoline derivatives can also be of interest, particularly for applications in bioconjugation and detection, as seen in the study of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides .
科学研究应用
合成方法和结构分析
- 相关喹唑啉衍生物的合成,如7-(苄氧基)-4-氯-6-甲氧基喹唑啉,涉及多个步骤,包括取代、硝化、还原、环化和氯化。这些过程的总产率报告为29.2%,结构通过核磁共振和质谱分析进行了确认 (Wang et al., 2015)。
- 另一项研究合成了喹唑啉衍生物,包括制备7-(3-(取代苯氧基)丙氧基)喹唑啉化合物。这些衍生物通过红外光谱、1H核磁共振、13C核磁共振、质谱和元素分析进行了表征,突显了这类化合物内多样的结构可能性 (Yan & Ouyang, 2013)。
生物活性和应用
- 一项关于类似化合物6-(3-氯丙氧基)-4-(2-氟苯基氨基)-7-甲氧基喹唑啉的研究表明,它作为肺癌细胞系增殖的有效抑制剂。这表明在癌症研究和治疗中可能存在潜在应用,喹唑啉衍生物可以探索其抗增殖特性 (Cai et al., 2019)。
化学性质和晶体结构
- 报道了7-苄氧基-2-基苯并噁唑啉和7-苄氧基-2-基苯并噻唑啉-6-氟喹诺酮的合成,这些化合物在结构上与7-(苄氧基)-4-((4-氟-2-甲基-1H-吲哚-5-基)氧基)-6-甲氧基喹唑啉相关。这些化合物是使用Gould-Jacobs途径获得的,展示了用于此类化合物的合成方法的多样性 (Richardson等人,1998)。
- 在另一项相关研究中,调查了类似喹唑啉衍生物的合成和晶体结构,为理解7-(苄氧基)-4-((4-氟-2-甲基-1H-吲哚-5-基)氧基)-6-甲氧基喹唑啉的性质提供了宝贵的见解 (Cai et al., 2019)。
安全和危害
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline”, some or all of this information may not be available. It’s always a good idea to consult primary literature sources or a trusted database for the most accurate and up-to-date information.
属性
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-15-10-17-19(29-15)8-9-21(24(17)26)32-25-18-11-22(30-2)23(12-20(18)27-14-28-25)31-13-16-6-4-3-5-7-16/h3-12,14,29H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUIFGUQBUATLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436182 | |
| Record name | 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline | |
CAS RN |
574745-75-8 | |
| Record name | 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

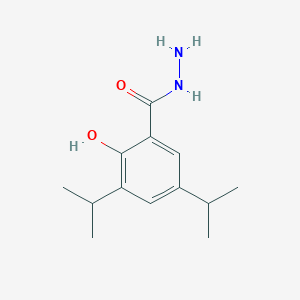
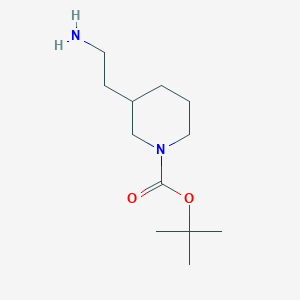
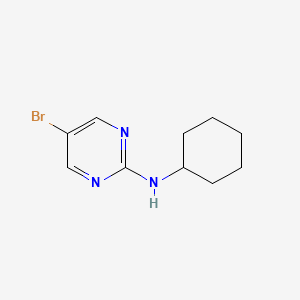
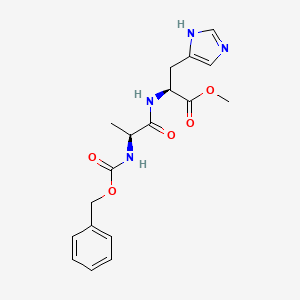
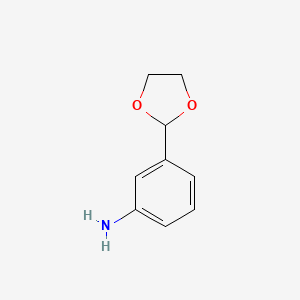
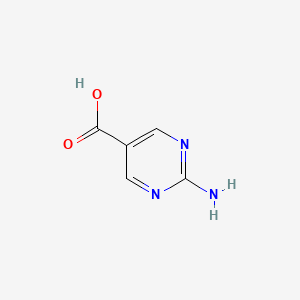
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)
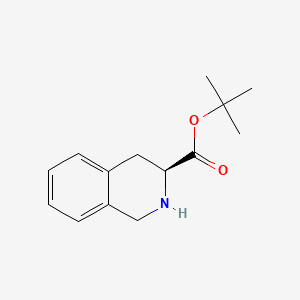
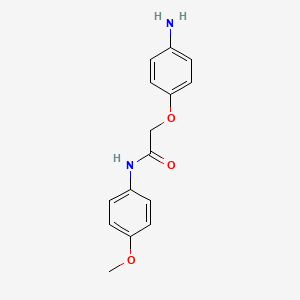
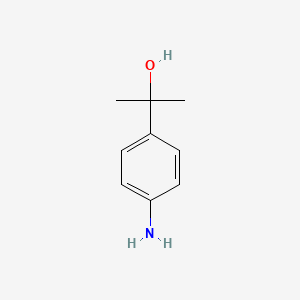
![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

